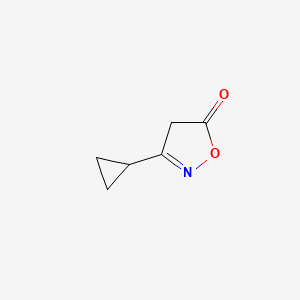
(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-Amino-3-(4-carbamoylphenyl)propanoic acid” is a chemical compound used for research and development . It’s a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This approach allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving this compound could include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is a significant application of organoboron compounds .Aplicaciones Científicas De Investigación
Novel Opioid Antagonists Synthesis
One of the notable applications of related compounds to (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid is in the development of novel opioid antagonists. For instance, the synthesis of 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp), a closely related compound, facilitated the creation of the first opioid peptide-derived antagonists that do not contain a phenolic hydroxyl group at the 1-position residue. This innovation opens new avenues in opioid receptor research and drug development, potentially contributing to safer pain management solutions (Lu et al., 2006).
Enhancement of Polymer Properties
Another application is seen in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds including 2-amino-3-(4-hydroxyphenyl)propanoic acid. This modification process has shown to increase the swelling of amine-modified polymers, which in turn can enhance the polymers' utility in medical applications due to their improved biological activities. Such advancements in polymer science could lead to better wound healing materials, drug delivery systems, and tissue engineering scaffolds (Aly & El-Mohdy, 2015).
Development of Imaging Agents for Brain Tumors
In the realm of diagnostic imaging, derivatives of (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid have been synthesized and evaluated for their potential in brain tumor imaging using positron emission tomography (PET). Notably, the (S)-enantiomer of a related compound demonstrated higher tumor uptake and better tumor-to-brain ratios compared to its (R)-enantiomer, indicating its promising PET properties for brain tumors. Such compounds represent a novel class of radiolabeled amino acids for tumor imaging, which could significantly improve the diagnosis and monitoring of brain tumors (McConathy et al., 2010).
Biocatalytic Routes to Chiral Precursors
The exploration of biocatalytic routes for the synthesis of β-substituted-γ-amino acids using commercial lipases demonstrates the application of (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid and its derivatives in creating optically active compounds. This method provides an efficient and practical approach to synthesizing a wide range of compounds, showcasing the importance of (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid in medicinal chemistry and drug development (Mukherjee & Martínez, 2011).
Safety And Hazards
The safety data sheet for a similar compound, 3-Carboxyphenylboronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
Arylboronic acids and their derivatives, which could include “®-2-Amino-3-(4-carbamoylphenyl)propanoic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . Their use is expected to increase with the discovery of new areas of application .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-carbamoylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVAXCWACWDNIQ-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428043 |
Source


|
| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid | |
CAS RN |
1217609-39-6 |
Source


|
| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)







![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

